molecular formula C11H13ClFNO2 B2625741 tert-butyl N-(3-chloro-2-fluorophenyl)carbamate CAS No. 1315180-34-7

tert-butyl N-(3-chloro-2-fluorophenyl)carbamate

Cat. No.: B2625741
CAS No.: 1315180-34-7
M. Wt: 245.68
InChI Key: IPPOWMWDIHORPA-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate: is a chemical compound with the molecular formula C11H13ClFNO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 3-chloro-2-fluoroaniline: One common method involves the reaction of 3-chloro-2-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

    Alternative Method: Another method involves the reaction of 3-chloro-2-fluorobenzoic acid with diphenylphosphoryl azide (DPPA) and DIPEA in a mixture of tert-butanol and toluene.

Industrial Production Methods: While specific industrial production methods for tert-butyl N-(3-chloro-2-fluorophenyl)carbamate are not widely documented, the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chloro-2-fluorophenyl)carbamate is not extensively documented. as a carbamate derivative, it may interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function .

Properties

IUPAC Name

tert-butyl N-(3-chloro-2-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPOWMWDIHORPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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